2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-1,3-Benzodiazol-2-ylsulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a nitrophenyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.
Thioether Formation: The benzodiazole ring is then reacted with a thiol compound to introduce the sulfanyl group.
Hydrazide Formation: The resulting compound is further reacted with hydrazine to form the acetohydrazide moiety.
Schiff Base Formation: Finally, the acetohydrazide is condensed with 3-nitrobenzaldehyde under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzodiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound have been studied for their potential antimicrobial and anticancer properties. The presence of the benzodiazole ring is particularly significant due to its known biological activity.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mechanism of Action
The mechanism of action of 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The benzodiazole ring can intercalate with DNA, disrupting its function, while the nitrophenyl group can participate in redox reactions, generating reactive oxygen species that can induce cell death. The acetohydrazide moiety can form covalent bonds with proteins, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)acetohydrazide
- 2-(1H-1,3-Benzodiazol-2-ylsulfanyl)benzene-1-carboximidamide
Uniqueness
Compared to similar compounds, 2-(1H-1,3-benzodiazol-2-ylsulfanyl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide is unique due to the presence of the nitrophenyl group, which imparts additional reactivity and potential biological activity. This makes it a more versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H13N5O3S |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13N5O3S/c22-15(10-25-16-18-13-6-1-2-7-14(13)19-16)20-17-9-11-4-3-5-12(8-11)21(23)24/h1-9H,10H2,(H,18,19)(H,20,22)/b17-9+ |
InChI Key |
NUJNLQATQBHSPY-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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